molecular formula C4H3NOS B150998 2-Thiazolecarboxaldehyde CAS No. 10200-59-6

2-Thiazolecarboxaldehyde

Cat. No.: B150998
CAS No.: 10200-59-6
M. Wt: 113.14 g/mol
InChI Key: ZGTFNNUASMWGTM-UHFFFAOYSA-N
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Description

2-Thiazolecarboxaldehyde is an organic compound with the molecular formula C4H3NOS. It is a thiazole derivative, characterized by the presence of a formyl group attached to the second carbon of the thiazole ring. This compound is known for its versatility in various chemical reactions and its utility as a building block in organic synthesis .

Mechanism of Action

Target of Action

It’s known that this compound is a reactive derivative of thiazole aldehyde .

Mode of Action

2-Thiazolecarboxaldehyde undergoes a Baylis–Hillman reaction with methyl acrylate. This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), a common catalyst used in organic synthesis

Pharmacokinetics

It’s known that the compound is a liquid at room temperature, with a density of 1288 g/mL at 25 °C These physical properties may influence its absorption and distribution within the body

Result of Action

It’s known that the compound is a useful building block for taxane analogs . Taxanes are a class of drugs commonly used in cancer treatment, suggesting that this compound may have potential applications in medicinal chemistry.

Action Environment

It’s known that the compound should be stored at 2-8°c , indicating that temperature could affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Chemical Reactions Analysis

Types of Reactions: 2-Thiazolecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Imidazolecarboxaldehyde
  • 4-Oxazolecarboxaldehyde
  • Benzothiazole-2-carboxaldehyde
  • 2-Pyridinecarboxaldehyde
  • 4-Imidazolecarboxaldehyde
  • 5-Thiazolecarboxaldehyde

Comparison: 2-Thiazolecarboxaldehyde is unique due to its specific reactivity and the presence of the thiazole ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-3-4-5-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFNNUASMWGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370565
Record name 2-Thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10200-59-6
Record name 2-Thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Thiazolecarboxaldehyde interact with DNA, and what are the implications of this interaction?

A1: Research suggests that this compound demonstrates a binding affinity for calf-thymus DNA (CT-DNA). [] This interaction appears to involve the thiazole ring of the compound, suggesting a binding mechanism distinct from typical intercalation. [] While the exact downstream effects require further investigation, this binding affinity highlights the potential of this compound and its derivatives as DNA-targeting molecules for various applications.

Q2: Can this compound be used to synthesize complex molecules, and what role does asymmetric catalysis play in this process?

A2: Yes, this compound serves as a valuable building block in synthesizing complex molecules, particularly N-acylpyrrolidines. [] A key step involves a [3+2] cycloaddition reaction with methyl acrylate, where this compound reacts with L-leucine tert-butyl ester hydrochloride to form an imino ester. [] Asymmetric catalysis, facilitated by a silver acetate complex and a cinchona alkaloid like hydroquinine, is crucial in this step. [] This process enables the formation of specific stereoisomers with high enantiomeric control, highlighting the importance of asymmetric catalysis in achieving desired product selectivity and purity.

Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A3: A combination of spectroscopic methods is typically employed for the comprehensive characterization of this compound and its derivatives. These include: * X-ray crystallography: This technique provides detailed structural information, including bond lengths, angles, and overall molecular conformation. []* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure and purity of the compound. [] ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon backbone of the molecule.* Elemental Analysis: This method confirms the elemental composition, ensuring the synthesized compound matches the expected molecular formula. []* UV-Vis Spectroscopy: This technique is particularly useful for studying the interaction of this compound derivatives with DNA and RNA by analyzing changes in absorbance patterns. []

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